1-Bromo-1,3-diphenylpropan-2-one
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Overview
Description
1-Bromo-1,3-diphenylpropan-2-one is an organic compound with the molecular formula C15H13BrO. It is a halogenated ketone, characterized by the presence of a bromine atom and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
1-Bromo-1,3-diphenylpropan-2-one is known to undergo conversion into 1-phenylindan-2-one . This suggests that the compound may interact with its targets through a process of halogen exchange, leading to structural changes that could affect the function of the target molecules .
Result of Action
Given its conversion into 1-phenylindan-2-one, it’s possible that the compound could induce structural changes in its targets, potentially altering their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1,3-diphenylpropan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,3-diphenylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization to form cyclic structures, such as 1-phenylindan-2-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often requiring elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-1,3-diphenylpropan-2-one or 1-amino-1,3-diphenylpropan-2-one.
Reduction: The major product is 1-bromo-1,3-diphenylpropan-2-ol.
Cyclization: The primary product is 1-phenylindan-2-one.
Scientific Research Applications
1-Bromo-1,3-diphenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane: A halogenated alkane with a similar bromine atom but different structural features.
1,3-Diphenylpropan-2-one: The non-brominated analog of 1-bromo-1,3-diphenylpropan-2-one.
2,3-Dibromo-1,3-diphenylpropan-1-one: A compound with two bromine atoms and a similar backbone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both bromine and phenyl groups enhances its versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-1,3-diphenylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUMHGLTDTBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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